4-(Ethylamino)phenol hydrochloride

Description

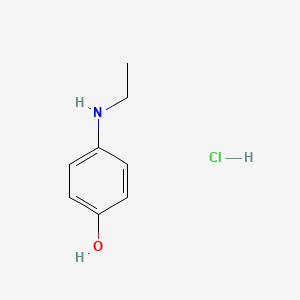

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(ethylamino)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-9-7-3-5-8(10)6-4-7;/h3-6,9-10H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTZOEWGIRTZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Structural Features Relevant to Research Inquiries

The structure of 4-(Ethylamino)phenol (B3340483) hydrochloride is characterized by a benzene (B151609) ring substituted with a hydroxyl group and an ethylamino group in a para arrangement. The amine is present as a hydrochloride salt, which enhances its water solubility and stability.

| Property | Value | Source |

| CAS Number | 746637-08-1 | biosynth.com |

| Molecular Formula | C₈H₁₂ClNO | biosynth.com |

| Molecular Weight | 173.64 g/mol | biosynth.com |

| Canonical SMILES | CCNC1=CC=C(C=C1)O.Cl | biosynth.com |

| InChI Key | RPTZOEWGIRTZGV-UHFFFAOYSA-N |

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions. The ethylamino group, also an activating group, further enhances the nucleophilicity of the aromatic ring. The presence of the hydrochloride salt, however, protonates the amine, transforming it into a deactivating, meta-directing group. This pH-dependent electronic effect is a critical consideration in its synthetic applications.

Spectroscopic data for the closely related compound 4-ethylphenol (B45693) provides insight into the expected signals for the phenolic portion of the molecule.

Interactive Data Table: Predicted Spectroscopic Data for a Related Compound (4-ethylphenol)

| Spectroscopic Technique | Predicted Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |

| ¹H NMR | Aromatic protons: ~6.7-7.1 ppm; Ethyl protons: ~1.2 (t), ~2.6 (q) ppm; Phenolic proton: variable |

| ¹³C NMR | Aromatic carbons: ~115-155 ppm; Ethyl carbons: ~16, 29 ppm |

| IR Spectroscopy | O-H stretch: ~3200-3600 cm⁻¹ (broad); C-O stretch: ~1230 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ |

Note: This data is for a related compound and should be considered as an approximation for 4-(Ethylamino)phenol hydrochloride.

Historical Context of Phenolic and Amine Compounds in Scholarly Investigations

Established Synthetic Routes for 4-(Ethylamino)phenol Hydrochloride

Multi-Step Preparations from Precursor Phenols

The most common precursor for the synthesis of 4-(Ethylamino)phenol is 4-aminophenol (B1666318). wikipedia.org This starting material can be produced from phenol through nitration followed by reduction with iron. wikipedia.org An alternative route to 4-aminophenol involves the partial hydrogenation of nitrobenzene (B124822) to yield phenylhydroxylamine, which then undergoes rearrangement. wikipedia.org Electrolytic conversion of nitrobenzene to phenylhydroxylamine, which also rearranges to 4-aminophenol, is another established method. wikipedia.org Furthermore, 4-nitrophenol (B140041) can be reduced to 4-aminophenol via hydrogenation over a Raney Nickel catalyst or by using Tin(II) Chloride. wikipedia.org

One approach to introduce the ethylamine (B1201723) group involves the initial halogenation of a phenol derivative followed by nucleophilic substitution with ethylamine. While direct halogenation of phenol can be complex, a more controlled method involves the diazotization of an aniline derivative, followed by a Sandmeyer or related reaction to introduce a halogen. The resulting halophenol can then be reacted with ethylamine to yield the desired product. For instance, a process for preparing 4-phenoxyphenols involves the diazotization of the corresponding aniline in the presence of hydrochloric acid and sodium nitrite, followed by decomposition of the diazonium salt. google.com A similar principle could be applied to introduce a leaving group for subsequent amination.

Another strategy involves the reaction of a protected aminophenol. For example, the amino group of an aminophenol can be protected, followed by halogenation of the aromatic ring, and then amination with ethylamine before deprotection.

A relevant patented method describes the synthesis of 2-amino-4-(ethylsulfonyl) phenol starting from 4-ethylsulfonyl-2-nitro-chlorobenzene. google.com This precursor is first reacted with an alkali to yield 4-(ethylsulfonyl)-2-nitrophenol, which is then reduced to the final product. google.com This highlights a strategy of introducing the desired functional groups onto a pre-functionalized benzene (B151609) ring.

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orgnih.govgctlc.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.orggctlc.org

In the context of synthesizing 4-(Ethylamino)phenol, a common strategy is the reductive amination of 4-aminophenol with acetaldehyde. umich.edu This reaction proceeds through the formation of an intermediate imine, which is then reduced to the secondary amine. wikipedia.orgmasterorganicchemistry.com Various reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. gctlc.orgmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is another effective reducing agent known for its selectivity in reducing imines in the presence of aldehydes. nih.govmasterorganicchemistry.com

A general procedure for the N-alkylation of aminophenols involves reacting the aminophenol with an aldehyde in methanol (B129727), followed by the portion-wise addition of sodium borohydride. umich.edu This method has been shown to produce N-alkylated aminophenols in good to excellent yields. umich.edu A patented process for the mono-N-alkylation of aminophenols involves reacting an aminophenol with an aldehyde to form an intermediate, which is then reacted with a sulfate (B86663) compound and subsequently hydrolyzed to yield the N-alkyl derivative. google.com

| Starting Material | Reagent | Reducing Agent | Product | Yield (%) | Reference |

| 4-Aminophenol | Acetaldehyde | Sodium Borohydride | 4-(Ethylamino)phenol | Not specified | umich.edu |

| 3-Acetamidophenol | Borane-methyl sulfide | - | 3-(Ethylamino)phenol | Not specified | prepchem.com |

Table 1: Examples of Reductive Amination for the Synthesis of Ethylaminophenols

Derivatization Approaches for Targeted Structural Modification

Once 4-(Ethylamino)phenol is synthesized, its structure can be further modified by targeting the phenolic hydroxyl group or the ethylamine moiety.

The phenolic hydroxyl group in 4-(Ethylamino)phenol is acidic and can undergo various reactions. nih.gov It can be deprotonated with a base to form a phenoxide ion, which is a strong nucleophile. This allows for O-alkylation or O-acylation reactions. For instance, reacting 4-(dimethylamino)phenol (B184034) with sodium hydride followed by an electrophile leads to the formation of an ether linkage. thno.org

The hydroxyl group can also participate in condensation reactions. For example, the reaction of 4-aminophenol with acetic anhydride (B1165640) results in the formation of paracetamol, demonstrating the reactivity of the amino and hydroxyl groups. wikipedia.org

The secondary amine of the ethylamine group is basic and nucleophilic. nih.gov It can react with acids to form ammonium (B1175870) salts. nih.gov The nitrogen atom can also be further alkylated or acylated. For example, direct alkylation with alkyl halides can lead to tertiary amines, although controlling the degree of alkylation can be challenging. masterorganicchemistry.com

Reductive amination can also be used to introduce additional alkyl groups. For example, reacting 4-(ethylamino)phenol with an aldehyde or ketone in the presence of a reducing agent would yield a tertiary amine.

Advanced Synthetic Techniques and Optimization

The pursuit of more efficient, selective, and environmentally benign synthetic routes for aminophenolic compounds has led to the exploration of advanced techniques that offer significant advantages over traditional methods. These include microwave-assisted synthesis and metal-catalyzed reactions, which are pivotal in modern organic synthesis.

Microwave-Assisted Synthesis of Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jptcp.comnih.gov This technology utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. jptcp.com

In the context of aminophenolic compound synthesis, microwave irradiation has been successfully employed. For instance, the synthesis of paracetamol, a derivative of p-aminophenol, from p-aminophenol and acetic anhydride has been demonstrated to be more efficient under microwave irradiation compared to conventional heating. jptcp.com This solvent-free approach not only reduces reaction times but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

The application of microwaves extends to various other reactions relevant to the synthesis of aminophenolic derivatives. For example, the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates and their subsequent monohydrolysis can be effectively carried out using microwave irradiation, significantly reducing reaction times. mdpi.com Similarly, the Claisen rearrangement, an intramolecular reaction, has been studied under microwave conditions, showing potential for influencing reaction pathways and by-product formation. rsc.org

Metal-Catalyzed Reactions for Carbon-Nitrogen Bond Formation

Metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many aminophenol derivatives. Transition metals such as palladium, copper, and nickel are commonly employed as catalysts in these transformations. mdpi.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, and the Ullmann-type reactions, which often utilize copper catalysts, are frequently used for the synthesis of meta-aminophenol derivatives from meta-halophenols. mdpi.com These methods provide a versatile approach to constructing the C-N bond with high efficiency.

Copper-catalyzed reactions have also been developed for the synthesis of meta-aminophenol derivatives through a cascade reaction involving a acs.orgtandfonline.com-rearrangement and an oxa-Michael addition. mdpi.com This strategy allows for the construction of complex molecular architectures from relatively simple starting materials.

Furthermore, the choice of catalyst can be crucial for the selectivity of the reaction. For example, in the hydrogenation of nitrobenzene to p-aminophenol, platinum-based catalysts are highly active. google.com Bimetallic catalysts, such as Pt-Sn/Al2O3 and Pt-Pb/SiO2, have shown high selectivity towards the desired p-aminophenol product. researchgate.net The development of bifunctional catalysts, combining a hydrogenation metal with a solid acid, also presents a promising route for the one-step synthesis of p-aminophenol from nitrobenzene. google.com

Green Chemistry Principles in the Synthesis of Amino-Phenolic Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for aminophenolic compounds, aiming to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

A significant focus has been on replacing traditional acid catalysts, such as mineral acids, with more sustainable alternatives. ciac.jl.cn For instance, the use of a pressurized CO2/H2O system for the synthesis of p-aminophenol from nitrobenzene eliminates the need for mineral acids, as the in-situ formed carbonic acid acts as a self-neutralizing catalyst. acs.orgresearchgate.net This approach significantly reduces acid waste and salt by-products. acs.org

The use of solid acid catalysts, such as sulfonated chiral nematic mesoporous silicate (B1173343) and carbon-based solid acids, also offers a greener alternative to liquid acids in the synthesis of p-aminophenol. ciac.jl.cn These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste.

Furthermore, the choice of starting materials and reaction pathways can contribute to a greener synthesis. The synthesis of 4-aminophenol from hydroquinone, which can be derived from renewable lignocellulosic biomass, presents a more sustainable alternative to traditional routes that rely on petrochemical feedstocks. digitellinc.com

The reduction of p-nitrophenol to p-aminophenol using nano-nickel catalysts supported on natural aragonite in an alkaline medium with hydrazine (B178648) hydrate (B1144303) as a hydrogen source is another example of a greener synthetic approach. tandfonline.com Similarly, the use of CuO-nanoleaf/γ-Al2O3 catalysts for the same transformation demonstrates the potential of nanostructured materials in developing efficient and environmentally friendly catalytic systems. bcrec.id

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the protons associated with the amino and hydroxyl groups.

The aromatic protons on the benzene ring typically appear as a set of doublets due to ortho- and meta-couplings, with their specific chemical shifts influenced by the electron-donating effects of the hydroxyl and ethylamino substituents. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl (-CH3) protons, which in turn would appear as a triplet. The protons on the nitrogen and oxygen atoms (NH and OH) may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for 4-(Ethylamino)phenol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -OH) | 6.60 - 6.80 | Doublet | ~8-9 |

| Aromatic (ortho to -NH) | 6.90 - 7.10 | Doublet | ~8-9 |

| Methylene (-CH₂-) | 3.10 - 3.30 | Quartet | ~7 |

| Methyl (-CH₃) | 1.20 - 1.40 | Triplet | ~7 |

| Amino (-NH-) | Variable (broad) | Singlet | - |

| Hydroxyl (-OH) | Variable (broad) | Singlet | - |

Note: Predicted data is based on established chemical shift values and coupling constants for similar functional groups and structural motifs. The hydrochloride salt form may influence the chemical shifts, particularly of the amino and adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications in Molecular Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The aromatic region of the spectrum would show four signals for the benzene ring carbons, with their chemical shifts dictated by the substitution pattern. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the ethylamino group (C-NH) will have characteristic shifts. The two carbons of the ethyl group will also be readily identifiable.

Table 2: Predicted ¹³C NMR Data for 4-(Ethylamino)phenol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH | 150 - 155 |

| C-NH | 140 - 145 |

| Aromatic CH (ortho to -OH) | 115 - 120 |

| Aromatic CH (ortho to -NH) | 118 - 123 |

| Methylene (-CH₂-) | 35 - 40 |

| Methyl (-CH₃) | 14 - 18 |

Note: Predicted data is based on typical ¹³C chemical shifts for substituted phenols and anilines. The exact values can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For 4-(Ethylamino)phenol, the molecular formula is C₈H₁₁NO. The hydrochloride salt would have the formula C₈H₁₂ClNO. HRMS would be able to confirm the exact mass of the protonated molecule [M+H]⁺, which for the free base is 138.0919.

Fragmentation Analysis for Structural Confirmation

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For 4-(Ethylamino)phenol, common fragmentation pathways would involve the loss of the ethyl group or cleavage of the C-N bond. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. A prominent fragment would likely be observed corresponding to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion with m/z corresponding to the aminophenol core.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine would also appear in this region, often as a sharper peak. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range, and the C-O stretching of the phenol would appear around 1200-1260 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4-(Ethylamino)phenol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

Note: The hydrochloride salt form may cause shifts in the N-H and adjacent group frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. The presence of the hydrochloride salt will influence the spectral features of the amino group.

The O-H stretch of the phenolic group is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretch of the secondary amine hydrochloride is also expected in a similar region, often overlapping with the O-H band. The aromatic C-H stretching vibrations are predicted to be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the ethyl group would likely appear in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations typically produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the secondary amine is expected around 1250-1350 cm⁻¹, and the C-O stretching of the phenol group should be visible in the 1000-1250 cm⁻¹ range.

Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H Stretch | 3200-3600 (broad) |

| Secondary Amine N-H Stretch (as hydrochloride) | 2400-3200 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-O Stretch | 1000-1250 |

Raman Spectroscopy in Molecular Structure Characterization

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm its molecular structure. A notable application has been the use of Surface-Enhanced Raman Scattering (SERS) for the determination of related compounds like 4-aminophenol in pharmaceutical formulations. researchgate.net

The Raman spectrum is expected to show a strong band for the aromatic ring breathing mode around 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would also be visible. The presence of the hydrochloride salt may lead to shifts in the bands associated with the amino group compared to the free base.

Expected Raman Shifts for this compound

| Vibration | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1600 |

| Aromatic C-H Stretch | 3050-3070 |

| Aliphatic C-H Stretch | 2850-2950 |

| C-N Stretch | 1280-1350 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is influenced by the presence of chromophores. The phenolic group and the aromatic ring in this compound act as chromophores. The UV-Vis spectrum of 4-aminophenol, a closely related compound, shows absorption maxima that can be used to predict the behavior of the target compound. researchgate.net The position of these maxima can be sensitive to the solvent and the pH of the solution. For instance, the UV spectrum of 4-aminophenol in ethanol (B145695) exhibits maxima at approximately 211, 234, and 287 nm. cerealsgrains.org The ethylamino group is expected to cause a slight bathochromic (red) shift compared to the amino group in 4-aminophenol.

Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition | Expected λmax (nm) |

| π → π | ~230-240 |

| n → π | ~280-300 |

Chromatographic Techniques for Research Analysis

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for separating mixtures and assessing the purity of a compound. For this compound, TLC can be used to monitor the progress of its synthesis or to detect the presence of impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is crucial for achieving good separation. For aminophenols, various solvent systems have been employed. cerealsgrains.orgnih.gov A common mobile phase for separating polar compounds like phenols is a mixture of a non-polar solvent (like chloroform (B151607) or ethyl acetate) and a polar solvent (like methanol or acetone), with the possible addition of a small amount of acid or base to improve spot shape. researchgate.net

Expected TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate:Methanol (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., ninhydrin (B49086) for the amino group) |

High-Performance Liquid Chromatography (HPLC) in Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for both qualitative and quantitative analysis. For this compound, a reversed-phase HPLC method would be the most common approach. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound. HPLC methods have been developed for the analysis of 4-aminophenol hydrochloride. sielc.com

Expected HPLC Parameters for this compound

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~235 nm or ~290 nm |

| Retention Time | Dependent on exact conditions, but expected to be in the early to mid-range for a typical gradient. |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct analysis of polar compounds like phenols can be challenging due to their low volatility and tendency to interact with the GC column, leading to poor peak shape and resolution. To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comiu.edu For this compound, both the phenolic hydroxyl group and the secondary amine are reactive sites that must be derivatized for successful GC analysis.

The process involves reacting the this compound with a suitable derivatizing agent to block the active hydrogens. iu.edu This chemical modification increases the volatility of the compound, allowing it to be more readily transported through the GC column by the carrier gas. Common derivatization strategies for phenols and amines include silylation and acylation. jfda-online.comiu.edu For instance, a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would react with both the hydroxyl and amino groups to form trimethylsilyl (B98337) (TMS) derivatives. Alternatively, acylation with an agent such as trifluoroacetic anhydride (TFAA) would yield trifluoroacetyl derivatives. iu.edu

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the capillary column. oiv.int A Flame Ionization Detector (FID) is commonly used for the detection of these organic compounds. oiv.int The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification, while the peak area is proportional to the concentration of the compound in the sample. notulaebotanicae.ro

Table 1: Potential Derivatizing Agents for this compound

| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Resulting Derivative |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Phenolic -OH, Amine -NH | Trimethylsilyl (TMS) ether/amine |

| Pentafluorobenzyl Bromide | PFBBr | Phenolic -OH | Pentafluorobenzyl (PFB) ether |

| Trifluoroacetic Anhydride | TFAA | Phenolic -OH, Amine -NH | Trifluoroacetyl (TFA) ester/amide |

| Diazomethane | CH₂N₂ | Phenolic -OH | Methyl ether |

This table is generated based on common derivatization practices for phenolic and amine compounds. jfda-online.comepa.gov

X-ray Crystallography for Three-Dimensional Structure Determination

For this compound, obtaining a suitable single crystal is the first critical step. The diffraction data would reveal the spatial coordinates of each atom (carbon, nitrogen, oxygen, and chlorine), confirming the connectivity and stereochemistry of the molecule. It would show the planarity of the benzene ring and the geometry around the nitrogen atom. Furthermore, the analysis would elucidate the ionic interaction between the protonated ethylamino group (R-NH₂⁺-) and the chloride anion (Cl⁻), as well as intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the chloride ion, which dictate the crystal packing. researchgate.net

While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as 4-ethylphenol (B45693), provides expected values for key structural parameters. nih.gov The crystal structure of 4-ethylphenol, for example, confirms the geometry of the ethyl-substituted phenol ring. nih.govwikipedia.org

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Description | Expected Value / Feature |

| Crystal System | The symmetry system of the crystal lattice. | Likely Monoclinic or Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |

| C-C (aromatic) Bond Length | The distance between adjacent carbon atoms in the benzene ring. | ~ 1.39 Å |

| C-O Bond Length | The distance between the aromatic carbon and the phenolic oxygen. | ~ 1.36 Å |

| C-N Bond Length | The distance between the aromatic carbon and the amino nitrogen. | ~ 1.47 Å |

| Hydrogen Bonding | Intermolecular forces involving hydrogen atoms. | Expected between phenolic -OH, -NH₂⁺- group, and Cl⁻ anion. |

This table presents hypothetical data based on known values for similar organic hydrochloride salts and phenol derivatives. nih.govredalyc.org

Thermogravimetric Analysis (TGA) for Decomposition Profile Investigation

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition profile of a material. mdpi.com A TGA of this compound would reveal the temperatures at which it degrades and the mass loss associated with each decomposition step.

The decomposition of phenolic compounds typically occurs in multiple stages. researchgate.net For this compound, the initial mass loss, occurring at lower temperatures, would likely correspond to the loss of adsorbed water, followed by the evolution of hydrogen chloride (HCl) from the hydrochloride salt. As the temperature increases, the organic part of the molecule begins to break down. This stage involves the cleavage of the ethyl group from the nitrogen atom and the decomposition of the amino and hydroxyl functional groups. nasa.gov At higher temperatures, the aromatic ring structure breaks apart, leading to the formation of various volatile products and a stable carbonaceous residue, known as char. mdpi.comnasa.gov The entire analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative reactions. indexcopernicus.com

Table 3: Expected Thermal Decomposition Stages for this compound

| Temperature Range (°C) | % Weight Loss (Approx.) | Description of Event |

| 100 - 200 | Variable | Loss of adsorbed moisture and hydrogen chloride (HCl). |

| 200 - 400 | Significant | Decomposition of the ethylamino side chain and phenolic group. |

| 400 - 600 | Significant | Cleavage and fragmentation of the aromatic ring structure. |

| > 600 | Stable | Formation of a stable carbon char residue. |

This table is based on the general thermal degradation behavior of phenolic resins and related compounds. researchgate.netnasa.govindexcopernicus.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a sample. For this compound, elemental analysis for C, H, N, O, and Cl provides a direct method to verify its empirical formula and confirm the purity and stoichiometry of a synthesized batch.

The molecular formula for this compound is C₈H₁₂ClNO, with a molecular weight of 173.64 g/mol . biosynth.com From this formula, the theoretical percentage of each element can be calculated. An experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin of error. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect stoichiometry.

Table 4: Elemental Analysis Data for this compound (C₈H₁₂ClNO)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 55.33% | 55.21% |

| Hydrogen (H) | 6.96% | 6.99% |

| Chlorine (Cl) | 20.42% | 20.35% |

| Nitrogen (N) | 8.07% | 8.01% |

| Oxygen (O) | 9.22% | 9.44% |

The theoretical values are calculated from the molecular formula. The experimental values are hypothetical for a pure sample.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts characteristic reactivity to the aromatic ring and is itself a site for various chemical transformations.

Electrophilic Aromatic Substitution Pathways

The hydroxyl and amino groups of 4-(Ethylamino)phenol (B3340483) are activating and direct incoming electrophiles to the ortho and para positions. youtube.com However, in the hydrochloride salt, the ethylamino group is protonated, becoming a deactivating group. This leaves the hydroxyl group as the primary activating and directing group for electrophilic aromatic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration introduces a nitro (NO₂) group onto the aromatic ring, typically at the positions ortho to the hydroxyl group. youtube.com

Oxidation Reactions and Pathways to Quinone Formation

The oxidation of 4-(Ethylamino)phenol, similar to its parent compound 4-aminophenol (B1666318), is a significant reaction pathway. The presence of the electron-donating amino and hydroxyl groups makes the aromatic ring susceptible to oxidation. wikipedia.org Electrochemical or chemical oxidation can lead to the formation of quinone imine derivatives. researchgate.net The initial step involves the oxidation of the aminophenol to a monoimine, which can then undergo further reactions. For example, the oxidation of p-aminophenol can result in the formation of NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine through the coupling of three p-aminophenol molecules. rsc.org The rate of these oxidation reactions is often dependent on the pH of the solution. rsc.org

The general pathway for the oxidation of 4-aminophenol derivatives to quinone-imines is depicted below:

Figure 1: General oxidation pathway of a 4-aminophenol derivative.

Hydrogen Bonding Interactions in Solution and Solid State

In the solid state, 4-(Ethylamino)phenol hydrochloride can form extensive hydrogen bonding networks. The phenolic hydroxyl group and the protonated ethylamino group can act as hydrogen bond donors, while the chloride ion and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. researchgate.net These interactions play a crucial role in the crystal packing of the molecule. In solution, hydrogen bonding with solvent molecules can influence the compound's solubility and reactivity. Studies on related phenol-containing molecules show a preference for hydrogen bonding between the phenolic hydroxyl group and other suitable acceptors. rsc.org The presence of both a phenolic hydroxyl and a protonated amino group allows for complex hydrogen bonding motifs. researchgate.net

Reactions of the Ethylamine (B1201723) Moiety

The ethylamine side chain provides a site for nucleophilic reactions and condensation with carbonyl compounds.

Nucleophilic Reactions and Alkylation Pathways

The nitrogen atom of the ethylamine group possesses a lone pair of electrons, making it nucleophilic. quora.com However, in this compound, this lone pair is protonated, reducing its nucleophilicity. To engage in nucleophilic reactions, the free base form of the compound is typically required, which can be generated by treatment with a base. Once in its free base form, the nitrogen can act as a nucleophile in substitution reactions. For example, it can be alkylated by reacting with alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. wikipedia.orgyoutube.com The reaction can potentially proceed to form secondary, tertiary, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and the stoichiometry of the reactants. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition |

| 4-(Ethylamino)phenol | Alkyl Halide | N-Alkylated 4-(amino)phenol | Basic conditions |

| 4-(Ethylamino)phenol | Acyl Halide | N-Acylated 4-(amino)phenol | Basic conditions |

Table 1: Examples of Nucleophilic Reactions of the Ethylamine Moiety

Formation of Imines and Schiff Bases via Condensation with Carbonyl Compounds

Primary and secondary amines can react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.govnanobioletters.com The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For 4-(Ethylamino)phenol, this reaction would typically require the free base form. The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group). nih.gov The formation of these compounds is often catalyzed by acid or base and is a reversible process. nih.gov

The general reaction for the formation of a Schiff base from 4-(Ethylamino)phenol and an aldehyde is shown below:

Figure 2: General reaction for Schiff base formation.

| Carbonyl Compound | Product |

| Benzaldehyde | 4-((benzylidene)amino)phenol derivative |

| Salicylaldehyde | 2-(((4-hydroxyphenyl)imino)methyl)phenol derivative |

| Cinnamaldehyde | 4-(((E)-3-phenylallylidene)amino)phenol derivative |

Table 2: Examples of Schiff Bases Derived from 4-Aminophenol Derivatives nih.govresearchgate.net

Acid-Base Reactions and Salt Formation Equilibria

4-(Ethylamino)phenol possesses both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amino group, making it an amphoteric molecule. The hydrochloride salt, this compound, is formed by the reaction of the basic amino group with hydrochloric acid.

In an acidic medium, the amino group is protonated, forming the ethylammonium (B1618946) cation (-NH2+CH2CH3). In a basic medium, the phenolic hydroxyl group is deprotonated to form a phenoxide ion (-O-). quora.com Therefore, the species present in solution is highly dependent on the pH. The equilibrium between these forms can be represented as follows:

In acidic solution: C₂H₅NHC₆H₄OH + H⁺ ⇌ C₂H₅NH₂⁺C₆H₄OH

In basic solution: C₂H₅NHC₆H₄OH + OH⁻ ⇌ C₂H₅NHC₆H₄O⁻ + H₂O

The interplay of these acidic and basic functionalities is crucial in extraction and purification processes, allowing for the selective transfer of the compound between aqueous and organic phases by adjusting the pH.

Broader Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving phenols are influenced by factors such as temperature, pH, and the presence of catalysts. For instance, a study on the reaction of various phenols with formaldehyde (B43269) demonstrated that the reaction follows second-order kinetics and that the rate is influenced by the pH and the nature of the catalyst used. Another investigation into the oxidation of phenol (B47542) by permanganate (B83412) in acidic media revealed a complex rate law dependent on the concentrations of permanganate, manganese (II), the substrate, and acidity. lew.ro This study also identified the formation of intermediate species and free radicals during the reaction. lew.ro

In a study on the production of paracetamol from p-aminophenol and acetic anhydride (B1165640), the reaction kinetics were found to be influenced by temperature, reactant mole ratio, and agitation speed. researchgate.net The optimal conditions were determined to be a temperature of 108 °C, a mole ratio of 1:1.5 (p-aminophenol to acetic anhydride), and an agitation speed of 350 RPM, yielding a second-order reaction rate constant of 1.95 L mol⁻¹ min⁻¹. researchgate.net

Thermodynamic data for the closely related compound 4-ethylphenol (B45693) is available from the NIST Chemistry WebBook, providing information on properties such as boiling point, melting point, and vapor pressure. nih.govnist.govnist.govnih.gov This data can serve as a useful reference for estimating the thermodynamic properties of 4-(Ethylamino)phenol.

Table 1: Physicochemical Properties of 4-Ethylphenol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Boiling Point | 217.9 °C |

| Melting Point | 46 °C |

| Flash Point | 104 °C |

| pKa | 10.38 @ 20 °C |

| LogP | 2.58 |

Data sourced from PubChem nih.govnih.gov and NIST WebBook nist.govnist.gov

Advanced Research Applications and Methodological Contributions

Role as a Precursor in Complex Organic Synthesis and Target Molecule Construction

The utility of 4-(Ethylamino)phenol (B3340483) hydrochloride as a precursor in organic synthesis is centered on the reactivity of its two primary functional groups: the nucleophilic secondary amine and the phenolic hydroxyl group. These sites allow for a variety of chemical transformations, making the compound a valuable building block for constructing more complex target molecules.

In a notable example of a related aminophenol's application, 4-((7-chloroquinolin-4-yl)amino)phenol was synthesized as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov The synthesis involved the reaction of 4-aminophenol (B1666318) with 4,7-dichloroquinoline. This process highlights how the amino group of a phenol (B47542) can be functionalized to create intricate molecular architectures with specific biological targets. nih.gov Similarly, the secondary amine of 4-(Ethylamino)phenol hydrochloride could be employed in analogous nucleophilic substitution or coupling reactions to link the phenolic core to various heterocyclic or aromatic systems.

The phenolic hydroxyl group further expands its synthetic utility. It can be alkylated to form ethers or acylated to produce esters, introducing additional molecular diversity. The presence of both an amine and a phenol group on the same aromatic ring allows for sequential or orthogonal protection and deprotection strategies, which are crucial in multi-step total synthesis of complex natural products or pharmaceutical agents. The strategic manipulation of these functional groups enables chemists to build molecular complexity in a controlled manner, underscoring the value of this compound as a versatile starting material.

Development of Analytical Methodologies for Phenolic and Amine Functional Groups

The dual functionality of this compound makes it a pertinent subject for the development and refinement of analytical methods tailored for detecting and quantifying phenols and amines.

Derivatization Techniques for Enhanced Detectability and Chromatographic Performance

For chromatographic analysis, particularly Gas Chromatography (GC), derivatization is often necessary for polar compounds like phenols to improve their volatility and thermal stability. Phenols can be derivatized to form more stable and volatile ethers or esters. Common derivatizing agents include diazomethane, which converts phenols to their corresponding anisoles (methyl ethers), and α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which forms pentafluorobenzyl ethers. epa.gov These derivatives often exhibit enhanced responses in detectors like Flame Ionization Detectors (FID) or Electron Capture Detectors (ECD). epa.gov

For liquid chromatography, such as High-Performance Liquid Chromatography (HPLC), derivatization can also be used to enhance detectability, especially for fluorescence or UV-Vis detection. In the analysis of 4-ethylphenol (B45693) and 4-ethylguaiacol in wines, HPLC coupled with Diode Array Detection (DAD) and fluorescence detection has been effectively utilized. nih.gov For fluorescence analysis of these related compounds, excitation and emission wavelengths of 260 nm and 305 nm were used, respectively, achieving low limits of detection. nih.gov Such methods could be adapted for this compound, leveraging its intrinsic fluorescence or after derivatization of its amine or phenol group to introduce a suitable chromophore or fluorophore.

The following table summarizes various analytical techniques applicable to phenolic compounds.

| Analytical Method | Analyte Type | Derivatization/Reagent | Detection Principle | Limit of Detection (LOD) |

| GC-FID/ECD epa.gov | Phenols | Diazomethane or PFBBr | Flame Ionization or Electron Capture | Not specified |

| HPLC-DAD nih.gov | 4-Ethylphenol, 4-Ethylguaiacol | None | Diode Array (UV-Vis) at 280 nm | 10 µg/L |

| HPLC-Fluorescence nih.gov | 4-Ethylphenol, 4-Ethylguaiacol | None | Fluorescence (Ex: 260 nm, Em: 305 nm) | 1 µg/L (4EP), 10 µg/L (4EG) |

| Automated Spectrophotometry edfhelpdesk.com | Phenolics | 4-Aminoantipyrine (B1666024) (4-AAP) | Colorimetry at 505 or 520 nm | 2 µg/L |

| Manual Spectrophotometry epa.gov | Phenolics | 4-Aminoantipyrine (4-AAP) | Colorimetry at 510 nm | 5 µg/L (with extraction) |

Automated Spectrophotometric Procedures for Phenol Detection

Automated spectrophotometric methods provide rapid and sensitive means for quantifying total phenolic content in aqueous samples. A widely adopted method is based on the reaction of phenols with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent like potassium ferricyanide (B76249) at an alkaline pH. epa.gov This reaction produces a red-colored complex that can be measured colorimetrically. edfhelpdesk.comepa.gov

An automated version of this method has been developed for the analysis of drinking water, surface water, and industrial wastes. edfhelpdesk.com The procedure involves the distillation of phenols from the sample matrix, followed by the automated reaction with 4-AAP and potassium ferricyanide. The resulting colored product is then measured in a flow-through colorimeter at 505 or 520 nm. edfhelpdesk.com This automated system can achieve detection limits as low as 2 µg/L. edfhelpdesk.com As a substituted phenol, this compound would be expected to react in this system, contributing to the total phenol measurement. The reaction mechanism involves the oxidative coupling of the phenol with 4-AAP to form a p-quinoid compound. impactfactor.org

Investigation of Molecular Interactions in Biochemical Assay Development

The structural motifs of this compound are relevant to the study of molecular interactions in biological systems, which is fundamental for biochemical assay development. The phenol ring can participate in π-stacking interactions with aromatic residues in proteins or nucleic acids, while the hydroxyl and amine groups can act as hydrogen bond donors and acceptors.

Research on derivatives of the closely related 4-aminophenol provides insight into this area. A study involving Schiff base derivatives of 4-aminophenol investigated their interactions with DNA. nih.gov The synthesized compounds were evaluated for their antimicrobial and antidiabetic activities, with molecular docking studies used to articulate their potential binding modes. nih.gov The results indicated that these compounds could interact with biological macromolecules, highlighting the potential for aminophenol derivatives to serve as scaffolds for developing bioactive agents. nih.gov

Furthermore, the combination of phenolic and amine functionalities is known to be effective in antioxidant applications through synergistic effects. youtube.com Phenolic antioxidants can neutralize radicals, and in the presence of aminic antioxidants, they can also donate a hydrogen atom to regenerate the more potent amine antioxidant. youtube.com This interaction, where the phenol sacrifices itself to restore the amine, is a key principle in developing effective antioxidant packages. youtube.com The study of these intermolecular interactions is crucial for designing assays to screen for antioxidant activity or to identify enzyme inhibitors where hydrogen bonding and hydrophobic interactions are critical for binding.

Applications in Materials Science Research, exemplified by Corrosion Inhibition Mechanisms for Related Compounds

In materials science, compounds containing amine and hydroxyl functional groups are extensively studied for their potential as corrosion inhibitors for various metals. researchgate.net The efficacy of these organic inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov

Research on organic layers electrodeposited on copper from aromatic amines has demonstrated their effectiveness in corrosion protection. academie-sciences.fr The inhibition efficiency of these layers is influenced by the molecular structure of the amine and any subsequent functionalization. The table below shows electrochemical parameters for a bare copper electrode and copper electrodes modified with organic inhibitor layers (P1B and P2P, which are phenyl aldehyde layers functionalized with amino alcohols), illustrating the reduction in corrosion current density (i_corr) and the resulting inhibition efficiency (IE).

Table of Potentiodynamic Polarization Data for Corrosion Inhibition on Copper (Data derived from a study on related phenolic amine structures) academie-sciences.fr

| Electrode | Immersion Time (h) | E_corr (mV vs. Ag/AgCl) | i_corr (µA/cm²) | IE (%) |

| Bare Cu | 1 | -160 | 4.89 | - |

| Cu-P1B | 1 | -132 | 0.08 | 98.36 |

| Cu-P2P | 1 | -119 | 0.16 | 96.72 |

| Bare Cu | 92 | -193 | 6.71 | - |

| Cu-P1B | 92 | -169 | 0.10 | 98.51 |

| Cu-P2P | 92 | -131 | 0.40 | 94.03 |

Given that this compound possesses both an amine and a phenolic hydroxyl group, it represents a strong candidate for research into new, effective corrosion inhibitors. Its structure combines the key features known to facilitate strong adsorption on metal surfaces, potentially leading to the formation of a robust barrier against corrosive agents.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Structural Diversity

The pursuit of structural diversity for derivatives of 4-(Ethylamino)phenol (B3340483) hydrochloride is a key area of future research. Scientists are expected to move beyond traditional synthetic methods to explore more efficient and versatile strategies, enabling the creation of a wide array of new molecules with potentially unique properties.

One promising approach is the application of modern cross-coupling reactions. The Chan-Lam cross-coupling, for instance, offers a robust method for forming carbon-nitrogen bonds. Future studies could focus on the chemoselective N-arylation of the 4-(ethylamino)phenol core using various arylboronic acids. thieme-connect.com This strategy, which has been successfully applied to other aminophenol derivatives, could yield a library of novel compounds with diverse aromatic substitutions. thieme-connect.com

Electrochemical synthesis represents another innovative frontier. nih.govacs.org Anodic oxidation methods, such as the Shono oxidation, could be adapted to functionalize the molecule at various positions. nih.govacs.org Flow electrochemistry, in particular, offers advantages in terms of scalability, safety, and precise reaction control, making it an attractive option for industrial applications. researchgate.net

Furthermore, the synthesis of Schiff bases from 4-aminophenol (B1666318) derivatives has been shown to be a straightforward method for creating new compounds with interesting biological and chemical properties. nih.gov Extending this to 4-(ethylamino)phenol hydrochloride by reacting it with a variety of aldehydes and ketones could lead to a new class of imine-containing derivatives. nih.govlboro.ac.uk

| Synthetic Strategy | Potential Reagents/Conditions | Expected Outcome |

| Chan-Lam Cross-Coupling | Arylboronic acids, Copper catalyst (e.g., Cu(OAc)₂), Base | N-arylated derivatives with diverse aromatic groups |

| Electrochemical Oxidation | Anodic oxidation in a flow reactor, various electrolytes | Functionalized analogs with modified electronic properties |

| Schiff Base Formation | Aldehydes, Ketones, Acid or base catalyst | Imine derivatives for further functionalization or screening |

Advancements in In-Situ Spectroscopic Monitoring Techniques

To optimize synthetic processes and gain deeper mechanistic insights, the development and application of advanced in-situ spectroscopic monitoring techniques are crucial. Real-time analysis of reaction mixtures can provide valuable data on reaction kinetics, intermediate formation, and product distribution without the need for sample extraction. youtube.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions. youtube.comrsc.org By tracking the changes in vibrational frequencies of functional groups, researchers can follow the consumption of reactants and the formation of products in real-time. youtube.com This technique could be employed to study the kinetics of derivatization reactions of this compound, allowing for precise optimization of reaction conditions such as temperature, pressure, and catalyst loading. youtube.com

Raman spectroscopy is another valuable in-situ technique that can provide complementary information to FTIR. It is particularly useful for studying reactions in aqueous media and for monitoring changes in the carbon backbone and aromatic ring systems.

Furthermore, coupling in-situ spectroscopy with electrochemical methods, such as in an electrochemical quartz crystal microbalance (EQCM) setup, can offer a multi-faceted view of reactions occurring at electrode surfaces. acs.org This would be particularly relevant for studying the electrochemical synthesis of this compound derivatives. acs.org

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| In-Situ FTIR | Reaction kinetics, intermediate detection, product formation | Optimization of synthetic routes, mechanistic studies of derivatization |

| In-Situ Raman | Structural changes, reaction progress in aqueous media | Monitoring of polymerization or other transformations |

| Coupled Electrochemistry-Spectroscopy | Real-time analysis of electrode-surface reactions | Understanding and optimizing electrochemical synthesis |

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds, and this compound is no exception. These computational tools can accelerate the discovery of new derivatives with desired properties and provide deeper insights into structure-activity relationships. researchgate.netresearchgate.netnih.govrsc.orgkajay-remedies.com

ML models can be trained on existing data for aminophenol derivatives to predict a range of properties for novel, yet-to-be-synthesized compounds. researchgate.netijain.orgresearchgate.net This includes physicochemical properties, as well as biological activities and potential toxicity. researchgate.netijain.orgresearchgate.netwisdomlib.org By employing Quantitative Structure-Activity Relationship (QSAR) models, researchers can identify key molecular descriptors that influence a particular outcome, guiding the design of more potent and selective molecules. ijain.orgresearchgate.net

Density Functional Theory (DFT) calculations can provide a fundamental understanding of the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. researchgate.netrsc.orgtheaic.org When combined with ML, DFT can be used to generate large datasets for training more accurate predictive models. research.google This synergy allows for high-throughput virtual screening of vast chemical spaces, identifying promising candidates for synthesis and experimental testing. research.googlechemrxiv.org

| AI/ML Application | Technique | Predicted Outcome for this compound Research |

| Property Prediction | QSAR, Deep Neural Networks | Prediction of physicochemical properties, biological activity, and toxicity of new derivatives |

| Virtual Screening | ML models trained on DFT data | Rapid identification of promising new derivatives from large virtual libraries |

| Mechanistic Insight | DFT calculations | Understanding of reaction mechanisms, electronic structure, and spectroscopic properties |

Discovery of New Chemical Transformations and Derivatization Possibilities

Future research will undoubtedly uncover new chemical transformations and derivatization possibilities for this compound, expanding its chemical toolbox and leading to novel molecular architectures.

One area of exploration is the oxidative C-C bond cleavage of the aminophenolate ring. nih.govbgu.ac.il Studies on related systems have shown that iron complexes can catalyze this transformation in the presence of dioxygen, leading to interesting ring-opened products. nih.govbgu.ac.il Investigating the reactivity of this compound under similar conditions could yield novel compounds that are not accessible through traditional synthetic routes.

The derivatization of the phenol (B47542) group is another avenue for exploration. Beyond simple etherification or esterification, enzymatic reactions could be employed for highly specific transformations. sci-hub.st For instance, enzymes could be used to couple the phenol with other molecules to create new conjugates with tailored properties.

Furthermore, the amino group offers a rich site for derivatization. The synthesis of new amide and sulfonamide derivatives could be explored to modulate the compound's properties. acs.orgnih.gov The development of antiproliferative agents from other aminophenol derivatives through N-alkylation suggests a potential research direction. nih.gov The inherent reactivity of the aminophenol scaffold also allows for its use in the synthesis of heterocyclic compounds and as a precursor in the development of new materials. kajay-remedies.com

| Transformation/Derivatization | Potential Reagents/Catalysts | Potential New Structures |

| Oxidative Ring Cleavage | Iron complexes, Dioxygen | Ring-opened products with novel functionalities |

| Enzymatic Derivatization | Hydrolases, Oxidoreductases | Specific conjugates and modified phenols |

| N-Acylation/N-Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Amide and sulfonamide derivatives |

| Heterocycle Synthesis | Various cyclization reagents | Fused and spirocyclic heterocyclic systems |

Q & A

Q. How to design dose-response studies for this compound in vivo?

- Methodological Answer: Use a logarithmic dose range (e.g., 0.1–100 mg/kg) in animal models, with sample sizes calculated via power analysis (α=0.05, β=0.2). Monitor pharmacokinetics (e.g., plasma half-life via LC-MS/MS) and correlate with efficacy endpoints (e.g., receptor occupancy via PET imaging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.